GLS1 Inhibitor-6

Description

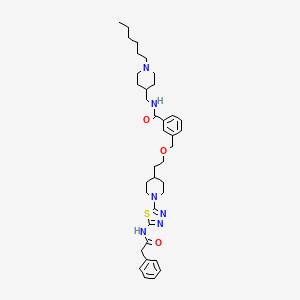

Structure

2D Structure

Properties

Molecular Formula |

C37H52N6O3S |

|---|---|

Molecular Weight |

660.9 g/mol |

IUPAC Name |

N-[(1-hexylpiperidin-4-yl)methyl]-3-[2-[1-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]piperidin-4-yl]ethoxymethyl]benzamide |

InChI |

InChI=1S/C37H52N6O3S/c1-2-3-4-8-19-42-20-14-31(15-21-42)27-38-35(45)33-13-9-12-32(25-33)28-46-24-18-29-16-22-43(23-17-29)37-41-40-36(47-37)39-34(44)26-30-10-6-5-7-11-30/h5-7,9-13,25,29,31H,2-4,8,14-24,26-28H2,1H3,(H,38,45)(H,39,40,44) |

InChI Key |

KBMVEWMZBAAPSR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1CCC(CC1)CNC(=O)C2=CC=CC(=C2)COCCC3CCN(CC3)C4=NN=C(S4)NC(=O)CC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of GLS1 Inhibitor-6 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic adaptations is an increased dependence on glutamine, a phenomenon often termed "glutamine addiction."[1][2] Glutaminase 1 (GLS1) is the mitochondrial enzyme that catalyzes the first and rate-limiting step in glutaminolysis, the conversion of glutamine to glutamate.[2] This process is crucial for replenishing the tricarboxylic acid (TCA) cycle, supporting macromolecular synthesis, and maintaining redox homeostasis.[1][2] GLS1 is frequently overexpressed in a variety of cancers and its inhibition has emerged as a promising therapeutic strategy.[3] This technical guide provides an in-depth overview of the mechanism of action of GLS1 Inhibitor-6, a representative potent and selective allosteric inhibitor of GLS1, in cancer cells.

Core Mechanism of Action: Inhibition of Glutaminolysis

This compound functions as a selective, allosteric inhibitor of the kidney-type glutaminase (GLS1). It binds to a site at the dimer-dimer interface of the GLS1 tetramer, distinct from the active site, trapping the enzyme in an inactive conformation.[4][5] This non-competitive inhibition effectively blocks the conversion of glutamine to glutamate.

The direct consequences of this inhibition are a significant increase in intracellular glutamine levels and a sharp decrease in intracellular glutamate and its downstream metabolites.[6] This metabolic shift disrupts several critical cellular processes that are vital for cancer cell proliferation and survival.

Disruption of the Tricarboxylic Acid (TCA) Cycle

By blocking the production of glutamate, this compound prevents its conversion to the TCA cycle intermediate α-ketoglutarate.[7][8] This severely curtails the anaplerotic flux of glutamine-derived carbons into the TCA cycle, leading to a reduction in the levels of key intermediates such as citrate, fumarate, and malate.[9][10][11] The depletion of these metabolites impairs the cell's bioenergetic and biosynthetic capacities, which are essential for rapidly dividing cancer cells.

Induction of Oxidative Stress and Apoptosis

A critical downstream effect of GLS1 inhibition is the disruption of redox homeostasis. Glutamate is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant that neutralizes reactive oxygen species (ROS).[12][13] By depleting the glutamate pool, this compound leads to a significant reduction in GSH levels.[4][12][13][14] This impairment of the cellular antioxidant capacity results in an accumulation of ROS, leading to oxidative stress, DNA damage, and ultimately, the induction of apoptosis.[4][12]

Impact on Key Signaling Pathways

The metabolic disruption caused by this compound has profound effects on major oncogenic signaling pathways that are often dysregulated in cancer.

The GLS1/c-Myc Positive Feedback Loop

A critical regulatory circuit exists between GLS1 and the oncoprotein c-Myc. c-Myc, a transcription factor frequently overexpressed in cancer, directly upregulates the expression of GLS1 to fuel glutamine metabolism.[15][16][17][18] Intriguingly, treatment with this compound has been shown to decrease the stability of the c-Myc protein, leading to its degradation.[15][17] This creates a positive feedback loop where GLS1 inhibition not only blocks glutaminolysis but also suppresses a key driver of oncogenesis. The disruption of this loop represents a powerful anti-cancer mechanism.[15][17]

Crosstalk with the mTORC1 Signaling Pathway

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism, and its activity is often elevated in cancer.[1][19] mTORC1 signaling promotes glutamine uptake and metabolism.[7][20][21] Specifically, mTORC1 can increase GLS1 levels through the S6K1-dependent regulation of c-Myc translation.[21] By inhibiting GLS1, this compound disrupts a key metabolic output of the mTORC1 pathway, thereby counteracting its growth-promoting signals.

Quantitative Data on the Efficacy of this compound

The anti-proliferative effects of GLS1 inhibitors have been quantified across a range of cancer cell lines. The following tables summarize representative data for potent GLS1 inhibitors like CB-839, which serves as a surrogate for this compound.

Table 1: In Vitro Anti-proliferative Activity (IC50) of GLS1 Inhibitors

| Cell Line | Cancer Type | GLS1 Inhibitor | IC50 Value | Reference |

| HCC1806 | Triple-Negative Breast Cancer | CB-839 | 20-55 nM | [22] |

| MDA-MB-231 | Triple-Negative Breast Cancer | CB-839 | 20-55 nM | [22] |

| Multiple Hematological Malignancy Cell Lines | Multiple Myeloma, Acute Leukemia, DLBCL | CB-839 | 2-72 nM | [10] |

| PC-3 | Prostate Cancer | CB-839 | < 0.1 µM | [23] |

| LNCaP (P0) | Prostate Cancer | CB-839 | 1 µM | [23] |

| LNCaP-CRPC (P1) | Prostate Cancer | CB-839 | 2 µM | [23] |

| A549 | Lung Cancer | BPTES | 1.0 µM | [24] |

| H460 | Lung Cancer | BPTES | 4.2 µM | [24] |

Table 2: Effect of GLS1 Inhibition on Intracellular Metabolite Levels

| Cell Line | Cancer Type | Treatment | Glutamine | Glutamate | α-Ketoglutarate | Malate | Fumarate | Glutathione (GSH) | Reference |

| HCC1806 | Triple-Negative Breast Cancer | 1 µM CB-839 (4h) | Increased | Decreased | Decreased | Decreased | Decreased | - | [9] |

| T47D | ER+ Breast Cancer | 1 µM CB-839 (4h) | No significant change | No significant change | No significant change | No significant change | No significant change | - | [9] |

| HG-3 | Chronic Lymphocytic Leukemia | CB-839 (72h) | - | Decreased by 86% | - | - | - | Decreased | [10] |

| MEC-1 | Chronic Lymphocytic Leukemia | CB-839 (72h) | - | Decreased by 48% | - | - | - | Decreased | [10] |

| LM3 | Hepatocellular Carcinoma | 20 µM Compound 968 | - | - | - | - | - | Decreased GSH/GSSG ratio | [13] |

Visualizing the Mechanism of Action and Experimental Workflows

Signaling Pathways

Caption: Mechanism of this compound in Cancer Cells.

Experimental Workflows

Caption: Common experimental workflows for studying GLS1 inhibitors.

Detailed Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits the proliferation of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well flat-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[25]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include wells with vehicle control (e.g., DMSO at the highest concentration used) and medium-only blanks.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO2.[9]

-

MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[26]

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Plot the percentage of cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression (four-parameter dose-response curve) to calculate the IC50 value.[9]

Western Blot Analysis of Protein Expression

This protocol is used to assess the effect of this compound on the expression levels of specific proteins, such as c-Myc.

Materials:

-

Cancer cells treated with this compound and control cells

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors[27]

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[28]

-

Primary antibody (e.g., anti-c-Myc, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Sample Preparation: Treat cells with this compound for the desired time. Place the culture dish on ice, wash cells with ice-cold PBS, and then lyse them by adding ice-cold RIPA buffer.[27]

-

Protein Quantification: Clear the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C.[27] Determine the protein concentration of the supernatant using a BCA assay.

-

Gel Electrophoresis: Dilute protein samples to the same concentration in Laemmli buffer, heat at 95°C for 5 minutes, and load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[28]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[28]

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[29]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[29]

-

Detection: Wash the membrane again as in step 7. Apply ECL reagents to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the protein of interest to a loading control (e.g., β-actin).

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or NSG)

-

Cancer cell line for implantation

-

This compound formulation for oral or intraperitoneal administration

-

Vehicle control

-

Calipers for tumor measurement

-

Sterile surgical instruments

Procedure:

-

Cell Implantation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Subcutaneously or orthotopically inject a specific number of cells (e.g., 1 x 10^6) into the mice.[30]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., daily by oral gavage) or vehicle control. Monitor the body weight of the mice regularly as a measure of toxicity.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = (length x width²) / 2).

-

Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a maximum allowable size. Euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Data Analysis: Plot the average tumor volume over time for each group. Perform statistical analysis to determine the significance of the anti-tumor effect.

Conclusion

This compound represents a targeted therapeutic strategy that exploits the metabolic vulnerability of glutamine-addicted cancer cells. Its mechanism of action is centered on the potent and selective inhibition of GLS1, leading to a cascade of events including the shutdown of glutamine-fueled TCA cycle anaplerosis and the induction of significant oxidative stress. Furthermore, its ability to disrupt the GLS1/c-Myc oncogenic feedback loop provides an additional layer of anti-cancer activity. The robust preclinical data, including potent anti-proliferative effects across various cancer types and demonstrable in vivo efficacy, underscore the therapeutic potential of targeting GLS1 in oncology. Further research and clinical development are warranted to fully realize the benefits of this therapeutic approach for patients.

References

- 1. Glutamine Metabolism and the PI3K/mTOR Pathway | Joshua B. Rubin Lab | Washington University in St. Louis [rubinlab.wustl.edu]

- 2. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic strategies impacting cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glucose-independent glutamine metabolism via TCA cycling for proliferation and survival in B-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutaminase‐1 Mediated Glutaminolysis to Glutathione Synthesis Maintains Redox Homeostasis and Modulates Ferroptosis Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Glutaminase-1 Inhibitor 968 Enhances Dihydroartemisinin-Mediated Antitumor Efficacy in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glutaminase-1 (GLS1) inhibition limits metastatic progression in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of the MYC-regulated glutaminase metabolic axis is an effective synthetic lethal approach for treating chemoresistant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. mdpi.com [mdpi.com]

- 19. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 20. researchgate.net [researchgate.net]

- 21. The mTORC1/S6K1 pathway regulates glutamine metabolism through the eIF4B-dependent control of c-Myc translation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. ascopubs.org [ascopubs.org]

- 24. Glutamine drives glutathione synthesis and contributes to radiation sensitivity of A549 and H460 lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. broadpharm.com [broadpharm.com]

- 26. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 27. bio-rad.com [bio-rad.com]

- 28. protocols.io [protocols.io]

- 29. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 30. researchgate.net [researchgate.net]

Discovery and Synthesis of Novel GLS1 Inhibitor Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel Glutaminase 1 (GLS1) inhibitors, with a focus on 1,3,4-thiadiazole-based analogs as a prominent and promising class of compounds. Cancer cells often exhibit a heightened dependence on glutamine metabolism, making GLS1, a key enzyme in this pathway, an attractive target for therapeutic intervention.[1][2] This guide details the experimental protocols for synthesizing these novel inhibitors and for assessing their biological activity, presents key quantitative data for structure-activity relationship (SAR) analysis, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of a series of novel 1,3,4-thiadiazole-based GLS1 inhibitors against the GAC isoform of the enzyme and their anti-proliferative effects on the A549 cancer cell line.[3] For comparison, data for known GLS1 inhibitors are also included.[3][4][5]

Table 1: In Vitro GLS1 (GAC Isoform) Inhibition

| Compound ID | Structure/Modification | GLS1 IC50 (µM) |

| Known Inhibitors | ||

| BPTES | Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide | 0.1 - 3.3[4] |

| CB-839 (Telaglenastat) | N-(5-(4-(6-((2-(3-(trifluoromethoxy)phenyl)acetamido)methyl)pyridin-3-yl)phenyl)-1,3,4-thiadiazol-2-yl)pivalamide | 0.023 (mouse kidney)[6] |

| Compound 968 | 5-(3-Bromo-4-(dimethylamino)phenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one | ~5[4] |

| Novel 1,3,4-Thiadiazole Analogs | ||

| Analog 5 | Benzyl wing | > 50[3] |

| Analog 6 | Pyridylmethyl wing | 1.2[3] |

| Analog 7 | Trifluoromethoxybenzyl wing | 0.038[3] |

| IPN60090 (Compound 27) | Optimized novel scaffold | 0.004[3] |

Table 2: Anti-proliferative Activity in A549 Cells

| Compound ID | A549 Cell Viability IC50 (µM) |

| Known Inhibitors | |

| BPTES | 0.25[3] |

| CB-839 (Telaglenastat) | 0.019[3] |

| Novel 1,3,4-Thiadiazole Analogs | |

| Analog 5 | > 50[3] |

| Analog 6 | 1.8[3] |

| Analog 7 | 0.025[3] |

| IPN60090 (Compound 27) | 0.005[3] |

Experimental Protocols

General Synthesis Protocol for 1,3,4-Thiadiazole Analogs

The synthesis of novel 1,3,4-thiadiazole-based GLS1 inhibitors can be achieved through a multi-step process. A general protocol is outlined below, based on established synthetic routes.[7][8][9]

Step 1: Synthesis of Thiosemicarbazide Intermediate A substituted phenyl isothiocyanate is reacted with hydrazine hydrate in a suitable solvent like ethanol at room temperature to yield the corresponding thiosemicarbazide.[7]

Step 2: Cyclization to form the 1,3,4-Thiadiazole Core The thiosemicarbazide intermediate is then cyclized. This can be achieved by reacting it with an appropriate carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or concentrated sulfuric acid, with heating.[7][10]

Step 3: Functionalization of the 1,3,4-Thiadiazole Core The core structure can be further modified. For instance, a 2-amino-5-substituted-1,3,4-thiadiazole can be reacted with various aldehydes to form Schiff bases, or with chloroacetylated compounds to introduce different side chains.[7]

Purification and Characterization: All synthesized compounds should be purified using techniques such as recrystallization or column chromatography. The structure and purity of the final compounds must be confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

GLS1 Enzymatic Assay

The inhibitory activity of the synthesized analogs against GLS1 can be determined using a coupled-enzyme assay.

Principle: This assay measures the production of glutamate, the product of the GLS1-catalyzed reaction. Glutamate is then used as a substrate by glutamate dehydrogenase (GDH), which in the presence of NAD+, produces α-ketoglutarate and NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.

Protocol:

-

Prepare a reaction mixture containing Tris buffer (pH 8.6), EDTA, and glutamine.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding a purified recombinant human GLS1 (GAC isoform).

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the GLS1 reaction by adding hydrochloric acid.

-

To measure the glutamate produced, add a second reaction mixture containing NAD+ and glutamate dehydrogenase.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance at 340 nm using a microplate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

The anti-proliferative effects of the GLS1 inhibitor analogs on cancer cell lines are commonly assessed using a cell viability assay, such as the MTT or SRB assay.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Visualization of Pathways and Workflows

GLS1 Signaling Pathway in Cancer Metabolism

The following diagram illustrates the central role of GLS1 in cancer cell metabolism and the consequences of its inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. jocpr.com [jocpr.com]

- 8. Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

The Impact of GLS1 Inhibition on the Tumor Microenvironment and Immune Cell Function: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a profound dependence on glutamine. Glutaminase 1 (GLS1), the enzyme that catalyzes the initial step in glutamine catabolism, has emerged as a critical therapeutic target. Inhibition of GLS1 not only directly impacts tumor cell proliferation and survival but also significantly modulates the tumor microenvironment (TME), creating a more favorable landscape for anti-tumor immunity. This technical guide provides an in-depth analysis of the effects of GLS1 inhibitors, with a focus on the well-characterized compound Telaglenastat (CB-839), on the intricate interplay between tumor cells and immune effectors. We present key preclinical data, detailed experimental methodologies, and an exploration of the underlying signaling pathways to equip researchers and drug development professionals with a comprehensive understanding of this promising therapeutic strategy.

Introduction: Targeting Glutamine Metabolism in Oncology

Cancer cells rewire their metabolic pathways to sustain rapid growth and proliferation.[1][2] One such adaptation is an increased reliance on glutamine, which serves as a key source of carbon and nitrogen for the synthesis of biomass and the maintenance of redox homeostasis.[3] The conversion of glutamine to glutamate, catalyzed by glutaminase (GLS), is the rate-limiting step in glutaminolysis.[4] Two isoforms of GLS exist, with GLS1 being ubiquitously expressed and frequently overexpressed in a variety of cancers, correlating with poor prognosis.[4][5] Consequently, selective inhibition of GLS1 has become an attractive therapeutic avenue.

This guide focuses on the effects of a representative potent GLS1 inhibitor, Telaglenastat (CB-839), referred to herein as a representative "GLS1 Inhibitor," on the TME and its constituent immune cells. Telaglenastat is an orally bioavailable, selective, and reversible inhibitor of GLS1.[6][7] By blocking the conversion of glutamine to glutamate, GLS1 inhibitors induce a metabolic crisis in tumor cells, leading to decreased proliferation and increased apoptosis.[8][9] Beyond these direct anti-tumor effects, a growing body of evidence indicates that GLS1 inhibition can reshape the immune landscape within the TME, transforming it from an immunosuppressive to an immune-permissive state.[10][11]

Effects of GLS1 Inhibition on the Tumor Microenvironment

The TME is a complex ecosystem of cancer cells, stromal cells, and immune cells that collectively influence tumor progression and response to therapy. GLS1 inhibition instigates a cascade of changes within this environment, primarily by altering the metabolic competition between tumor and immune cells and by directly modulating immune cell function.

Impact on Tumor Cells

GLS1 inhibition in tumor cells leads to a depletion of intracellular glutamate and downstream metabolites of the tricarboxylic acid (TCA) cycle.[12] This metabolic disruption results in:

-

Reduced Proliferation: Deprivation of essential building blocks for nucleotide, amino acid, and lipid synthesis hampers the rapid proliferation of cancer cells.[3]

-

Increased Oxidative Stress: The synthesis of glutathione (GSH), a major cellular antioxidant, is dependent on glutamate. GLS1 inhibition reduces GSH levels, leading to an accumulation of reactive oxygen species (ROS) and increased oxidative stress, which can trigger apoptosis.[9]

-

Sensitization to Immunotherapy: By altering the metabolic state of tumor cells, GLS1 inhibition can render them more susceptible to killing by immune cells. For instance, Telaglenastat has been shown to sensitize melanoma cells to apoptosis induced by tumor-infiltrating lymphocytes (TILs).[8]

Modulation of Immune Cell Function

The metabolic reprogramming induced by GLS1 inhibitors has a profound and often differential impact on various immune cell populations within the TME.

The effect of GLS1 inhibition on T cells is context-dependent. While T cells also utilize glutamine for their activation and proliferation, some studies suggest that GLS1 inhibition can enhance anti-tumor T cell responses.[13] This is attributed to several mechanisms:

-

Enhanced Effector Function: By limiting glutamine availability to tumor cells, GLS1 inhibitors may increase its availability to T cells in the TME, thereby supporting their effector functions.[8][14]

-

Promotion of Th1 and Cytotoxic T Cell Differentiation: Some studies indicate that GLS1 inhibition can promote the differentiation of Th1 and cytotoxic T lymphocytes (CTLs), which are critical for anti-tumor immunity.[10]

-

Synergy with Checkpoint Inhibitors: Preclinical studies have demonstrated that combining GLS1 inhibitors with anti-PD-1 or anti-CTLA-4 antibodies leads to increased infiltration of effector T cells into the tumor and enhanced anti-tumor activity.[15][16]

Conversely, other studies have reported that GLS1 inhibition can impair T cell activation and proliferation, highlighting the need for further investigation into the optimal dosing and scheduling of these agents in combination with immunotherapies.[17]

The TME is often infiltrated by immunosuppressive myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). GLS1 inhibition has been shown to reprogram these cells towards a more pro-inflammatory and anti-tumoral phenotype.[1][2][9] By targeting glutamine metabolism, GLS1 inhibitors can reduce the generation and recruitment of MDSCs and shift the balance from M2-like (immunosuppressive) to M1-like (pro-inflammatory) macrophages.[11]

Quantitative Data on the Effects of GLS1 Inhibition

The following tables summarize key quantitative data from preclinical studies investigating the effects of the GLS1 inhibitor Telaglenastat (CB-839).

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCC1806 | Triple-Negative Breast Cancer | 49 | [6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 26 | [6] |

| PaTu-8988T | Pancreatic Ductal Adenocarcinoma | 1.01 | [6] |

| MPDAC-4 | Pancreatic Ductal Adenocarcinoma | 1.73 | [6] |

| OCI-AML3 | Acute Myeloid Leukemia | ~1000 | [18] |

| Table 1: In Vitro Anti-proliferative Activity of Telaglenastat (CB-839). This table presents the half-maximal inhibitory concentration (IC50) of Telaglenastat in various cancer cell lines. |

| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | Change in CD8+ T Cell Infiltration | Reference |

| TNBC Patient-Derived Xenograft | Telaglenastat (200 mg/kg, BID) | 61 | Not Reported | [6] |

| Yummer 1.7 Melanoma (syngeneic) | Telaglenastat + anti-PD1 | Significant synergistic effect | Increased | [15] |

| Yummer 1.7 Melanoma (syngeneic) | Telaglenastat + anti-CTLA4 | Significant synergistic effect | Increased | [15] |

| Caki-1 Renal Cell Carcinoma Xenograft | Telaglenastat (200 mg/kg, BID) + Cabozantinib | Significant synergistic effect | Not Reported | [12][19] |

| Table 2: In Vivo Anti-tumor Efficacy of Telaglenastat (CB-839) in Combination Therapies. This table summarizes the in vivo effects of Telaglenastat, alone or in combination with other agents, on tumor growth and immune cell infiltration. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of GLS1 inhibitors on the tumor microenvironment and immune cells.

In Vitro Tumor-Infiltrating Lymphocyte (TIL) Cytotoxicity Assay

This assay assesses the ability of a GLS1 inhibitor to enhance the killing of tumor cells by autologous TILs.

Materials:

-

Patient-derived melanoma cell lines and autologous TILs.[8]

-

RPMI-1640 medium with 10% FBS.

-

GLS1 inhibitor (e.g., Telaglenastat).

-

Antibodies for flow cytometry (e.g., anti-cleaved caspase 3).

-

96-well plates.

Procedure:

-

Seed patient-derived melanoma cells in a 96-well plate.

-

Treat the melanoma cells with the GLS1 inhibitor or vehicle control for 24 hours.

-

Co-culture the pre-treated melanoma cells with their autologous TILs at an appropriate effector-to-target ratio.

-

After a 24-hour co-culture, harvest the cells.

-

Stain the cells with an antibody against cleaved caspase 3 to quantify apoptosis in the tumor cells by flow cytometry.[8]

In Vivo Xenograft Studies and Immune Cell Analysis

This protocol outlines a typical in vivo experiment to evaluate the efficacy of a GLS1 inhibitor in combination with checkpoint blockade.

Materials:

-

Immunocompetent mice (e.g., C57BL/6).

-

Syngeneic tumor cell line (e.g., Yummer 1.7 melanoma).

-

GLS1 inhibitor (e.g., Telaglenastat) formulated for oral gavage.

-

Checkpoint inhibitor antibodies (e.g., anti-PD1, anti-CTLA4).

-

Calipers for tumor measurement.

-

Reagents for tissue processing and flow cytometry.

Procedure:

-

Subcutaneously implant tumor cells into the flank of the mice.

-

Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment groups (vehicle, GLS1 inhibitor alone, checkpoint inhibitor alone, combination).

-

Administer the GLS1 inhibitor via oral gavage (e.g., 200 mg/kg, twice daily).[8]

-

Administer checkpoint inhibitors via intraperitoneal injection.

-

Monitor tumor volume and mouse weight regularly.

-

At the end of the study, harvest tumors for analysis.

-

Process a portion of the tumor into a single-cell suspension for flow cytometry analysis of tumor-infiltrating immune cells (e.g., CD4+, CD8+, Tregs, MDSCs).

-

Process another portion of the tumor for immunohistochemistry to visualize immune cell infiltration.[8]

Seahorse XF Analyzer Metabolic Assay

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess cellular metabolism.

Materials:

-

Seahorse XF Analyzer and corresponding cell culture microplates.

-

Seahorse XF Base Medium supplemented with glucose, glutamine, and pyruvate.

-

GLS1 inhibitor.

-

Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A).

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Treat the cells with the GLS1 inhibitor or vehicle control for the desired duration (e.g., 24 hours).

-

Prior to the assay, replace the growth medium with Seahorse XF Base Medium and incubate in a CO2-free incubator.[1]

-

Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol to measure OCR and ECAR.[1]

-

Analyze the data to determine the impact of GLS1 inhibition on mitochondrial respiration and glycolysis.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to GLS1 inhibition.

Glutaminolysis and the Action of GLS1 Inhibitors

Caption: Glutaminolysis pathway and the inhibitory action of a GLS1 inhibitor.

Experimental Workflow for In Vivo Efficacy and Immune Profiling

Caption: Workflow for preclinical evaluation of a GLS1 inhibitor with immunotherapy.

Conclusion and Future Directions

The inhibition of GLS1 represents a multifaceted anti-cancer strategy that extends beyond the direct targeting of tumor cell metabolism. By alleviating the metabolic competition in the TME and directly modulating the function of key immune cell populations, GLS1 inhibitors can foster a more robust and effective anti-tumor immune response. The synergistic effects observed with checkpoint inhibitors in preclinical models are particularly promising and provide a strong rationale for further clinical investigation.

Future research should focus on elucidating the precise molecular mechanisms by which GLS1 inhibition impacts different immune cell subsets, identifying predictive biomarkers to select patients most likely to benefit from this therapeutic approach, and optimizing combination strategies with other immunotherapies and targeted agents. A deeper understanding of the intricate metabolic interplay within the TME will be crucial for harnessing the full therapeutic potential of GLS1 inhibitors in the fight against cancer.

References

- 1. Glutaminase-1 (GLS1) inhibition limits metastatic progression in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessing Metabolic Intervention with a Glutaminase Inhibitor in Real-time by Hyperpolarized Magnetic Resonance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of glutamine metabolism: acting on tumoral cells or on tumor microenvironment? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tabaslab.com [tabaslab.com]

- 5. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med.virginia.edu [med.virginia.edu]

- 7. A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibiting glutaminase in acute myeloid leukemia: metabolic dependency of selected AML subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Insight into the role of mTOR and metabolism in T cells reveals new potential approaches to preventing graft rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Glutaminase Inhibitor CB-839 (Telaglenastat) Enhances the Antimelanoma Activity of T-Cell-Mediated Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 16. agilent.com [agilent.com]

- 17. Frontiers | PD-1 Immune Checkpoint Blockade and PSGL-1 Inhibition Synergize to Reinvigorate Exhausted T Cells [frontiersin.org]

- 18. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]

Investigating the Signaling Pathways Affected by GLS1 Inhibitor-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the signaling pathways modulated by the inhibition of Glutaminase 1 (GLS1), a critical enzyme in cancer metabolism. The focus is on the core mechanisms affected by GLS1 inhibitors, with "GLS1 Inhibitor-6" serving as a representative agent in this class. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the complex signaling networks involved.

Introduction to GLS1 and Glutamine Metabolism

Glutaminase 1 (GLS1) is a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a pivotal step in the metabolic pathway known as glutaminolysis.[1] In many cancer cells, there is an increased reliance on glutamine metabolism to fuel the tricarboxylic acid (TCA) cycle, support biosynthesis of nucleotides and amino acids, and maintain redox homeostasis.[1][2] By inhibiting GLS1, researchers can disrupt these processes, leading to reduced tumor growth and survival.[1] GLS1 inhibitors function by binding to the enzyme and blocking its catalytic activity, which results in an accumulation of glutamine and a depletion of glutamate and its downstream metabolites.[1]

Core Signaling Pathways Modulated by GLS1 Inhibition

Inhibition of GLS1 triggers a cascade of effects that extend beyond simple metabolic disruption, impacting several key signaling pathways that are crucial for cancer cell proliferation, growth, and survival.

The c-Myc-GLS1 Positive Feedback Loop

A critical regulatory circuit exists between the oncogenic transcription factor c-Myc and GLS1. c-Myc is known to upregulate the transcription of the GLS1 gene.[3][4] Conversely, the inhibition of GLS1 has been shown to decrease the stability of the c-Myc protein.[3][5] This creates a positive feedback loop where high c-Myc levels drive glutaminolysis, and active glutaminolysis, in turn, sustains high c-Myc levels.

Disruption of this loop by a GLS1 inhibitor leads to a significant reduction in c-Myc protein, thereby suppressing the expression of a wide array of genes involved in cell proliferation and metabolism.[3][5] This reciprocal regulation highlights a key vulnerability in cancer cells that are dependent on this axis.

Downregulation of the PI3K/AKT/mTORC1 Pathway

The mTORC1 (mammalian target of rapamycin complex 1) pathway is a central regulator of cell growth and proliferation, responding to nutrient availability, including amino acids like glutamine.[6][7] Inhibition of GLS1 and the subsequent depletion of intracellular glutamate and α-ketoglutarate lead to the downregulation of mTORC1 signaling.[6][8][9] This effect is often observed through decreased phosphorylation of key mTORC1 downstream targets such as p70S6K and 4E-BP1.[9]

Some studies have also linked GLS1 activity to the upstream PI3K/AKT pathway.[10] In certain cancer types, such as hepatocellular carcinoma, GLS1 knockdown has been shown to reduce the levels of PI3K and phosphorylated AKT (p-AKT), further contributing to the suppression of mTORC1 activity.[10] The deactivation of the mTORC1 pathway upon GLS1 inhibition can also induce autophagy, a cellular recycling process.[6][9]

Modulation of the Hippo-YAP Pathway

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer. The transcriptional co-activator YAP is a central effector of this pathway. Emerging evidence suggests a connection between Hippo-YAP signaling and cellular metabolism, including glutaminolysis.[11] In some contexts, YAP can drive the expression of GLS1 and other metabolic enzymes to promote cell growth.[11][12] Conversely, metabolic stress induced by GLS1 inhibition can potentially influence YAP activity, although this is an area of ongoing research.

Quantitative Data on GLS1 Inhibitors

The potency of GLS1 inhibitors can be quantified through various assays. The half-maximal inhibitory concentration (IC50) is a common metric for enzyme inhibition and anti-proliferative activity. The dissociation constant (Kd) provides a measure of the binding affinity of the inhibitor to the GLS1 protein.

| Parameter | Inhibitor | Value | Cell Line/Assay Condition | Reference |

| Enzyme Inhibition | ||||

| IC50 | GLS1 Inhibitor-4 | 11.86 nM | Recombinant GLS1 enzyme assay | [13] |

| Anti-proliferative Activity | ||||

| IC50 | GLS1 Inhibitor-4 | 0.051 µM | HCT116 (Colon Cancer) | [13] |

| IC50 | GLS1 Inhibitor-4 | 0.37 µM | MDA-MB-436 (Breast Cancer) | [13] |

| IC50 | GLS1 Inhibitor-4 | 0.32 µM | CT26 (Colon Carcinoma) | [13] |

| Binding Affinity | ||||

| Kd | GLS1 Inhibitor-4 | 52 nM | GLS1 protein binding assay | [13] |

Note: Data for "GLS1 Inhibitor-4" is presented as a representative example of a potent GLS1 inhibitor.

Experimental Protocols

Western Blot Analysis for Signaling Pathway Proteins

This protocol is designed to assess the phosphorylation status and total protein levels of key components of the mTORC1 and c-Myc pathways following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., HCT116, MDA-MB-436)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-c-Myc, anti-GLS1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 50, 200 nM) for a specified time (e.g., 24 or 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts and separate proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL substrate and an imaging system. β-actin is used as a loading control to ensure equal protein loading.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

MTT reagent or CellTiter-Glo® reagent

-

Solubilization solution (for MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

Reagent Addition:

-

For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution.

-

For CellTiter-Glo®: Add the reagent directly to the wells.

-

-

Measurement: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Extracellular Flux Analysis for Metabolic Profiling

This method measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

This compound

-

Assay medium and calibrant

-

Mitochondrial stress test kit (optional, contains oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere.

-

Drug Treatment: Treat cells with this compound for a specified duration (e.g., 12 hours).[13]

-

Assay Preparation: Replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator.

-

Seahorse Analysis: Place the plate in the Seahorse XF Analyzer and run the assay protocol to measure basal OCR and ECAR.

-

Data Interpretation: Analyze the data to determine the effect of GLS1 inhibition on cellular metabolism. A decrease in OCR would indicate impaired mitochondrial respiration, a direct consequence of disrupting the TCA cycle.[13]

Conclusion

Inhibitors of GLS1, represented here by this compound, are powerful tools for disrupting the metabolic engine of cancer cells. Their mechanism of action extends beyond the direct inhibition of glutaminolysis, critically impacting pro-survival signaling pathways such as the c-Myc and PI3K/AKT/mTORC1 networks. The data and protocols presented in this guide offer a framework for researchers to investigate and understand the multifaceted effects of GLS1 inhibition, paving the way for the development of novel therapeutic strategies targeting cancer metabolism.

References

- 1. What are GLS inhibitors and how do they work? [synapse.patsnap.com]

- 2. pnas.org [pnas.org]

- 3. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting glutaminase1 and synergizing with clinical drugs achieved more promising antitumor activity on multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. GLS1 promotes lipid metabolism in hepatocellular carcinoma by regulating the PI3K/AKT/mTORC1 signaling pathway through SREBP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Integration of Hippo-YAP signaling with metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hedgehog–YAP Signaling Pathway Regulates Glutaminolysis to Control Hepatic Stellate Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

GLS1 Inhibitor-6 induced metabolic reprogramming in tumors

An In-Depth Technical Guide on GLS1 Inhibitor-Induced Metabolic Reprogramming in Tumors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cancer cell proliferation is intrinsically linked to metabolic reprogramming, a hallmark that ensures a steady supply of energy and biosynthetic precursors.[1] One of the most prominent metabolic alterations is the increased dependence on glutamine, a phenomenon termed "glutamine addiction."[2][3] Glutaminase 1 (GLS1), the mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, is a critical node in this reprogrammed network.[1][4] Its inhibition represents a promising therapeutic strategy to starve cancer cells of essential metabolites.[1][5]

This technical guide details the core mechanisms of metabolic reprogramming induced by GLS1 inhibitors in tumors. While the specific compound "GLS1 Inhibitor-6" is not extensively documented in public literature, this document will focus on the well-characterized effects of potent and selective GLS1 inhibitors such as Telaglenastat (CB-839) and IPN60090 (IACS-6274), whose mechanisms of action are representative of this therapeutic class. We will explore the downstream metabolic consequences, cellular adaptation mechanisms, and key experimental methodologies used to study these effects.

Core Mechanism of GLS1 Inhibition

GLS1 is the rate-limiting enzyme in glutaminolysis, hydrolyzing glutamine to glutamate and ammonia.[6] Glutamate is a central metabolite that can be further converted to α-ketoglutarate (α-KG) by glutamate dehydrogenase (GDH) or other transaminases.[2][6] α-KG is a crucial intermediate that enters the tricarboxylic acid (TCA) cycle to support ATP production and the biosynthesis of nucleotides, non-essential amino acids, and the primary cellular antioxidant, glutathione (GSH).[1][2]

GLS1 inhibitors are typically allosteric inhibitors that bind to a site distinct from the active site, locking the enzyme in an inactive conformation and blocking its catalytic activity.[1][5] This blockade leads to a rapid disruption of the glutaminolysis pathway.

Caption: The Glutaminolysis Pathway and the Site of GLS1 Inhibition.

Metabolic Reprogramming and Cellular Consequences

Inhibition of GLS1 triggers a cascade of metabolic changes, forcing tumor cells to adapt or undergo apoptosis.

Primary Effects of GLS1 Inhibition:

-

Depletion of TCA Cycle Intermediates: The reduction in glutamate and α-KG impairs anaplerosis, the process of replenishing TCA cycle intermediates. This hampers mitochondrial respiration and the production of biosynthetic precursors.[7]

-

Redox Imbalance: Glutamate is a direct precursor for glutathione (GSH). GLS1 inhibition leads to GSH depletion, increasing cellular levels of reactive oxygen species (ROS) and inducing oxidative stress.[2]

-

Suppressed Biosynthesis: The lack of nitrogen and carbon skeletons from glutamine metabolism inhibits the synthesis of nucleotides and other non-essential amino acids.[2]

Adaptive and Compensatory Mechanisms: Tumor cells exhibit metabolic plasticity to survive GLS1 inhibition. Understanding these escape routes is critical for developing effective combination therapies.

-

Upregulation of the Glutaminase II (GTK) Pathway: Some tumors, particularly in pancreatic cancer, can compensate by upregulating the glutaminase II pathway, which converts glutamine to glutamate via α-ketoglutaramate, bypassing GLS1.[2][8] This pathway involves the key enzyme glutamine transaminase K (GTK).[2][8]

-

Activation of Stress Response Pathways: The resulting amino acid deprivation stress can activate the GCN2-ATF4 signaling pathway.[9] This can paradoxically increase the expression of amino acid transporters like ASCT2 to enhance glutamine uptake, partially counteracting the inhibitor's effect.[9]

-

Increased Reliance on Other Nutrients: Cells may shift their metabolism to rely more heavily on other nutrients, such as glucose or fatty acids, to fuel the TCA cycle and maintain energy production.[2][5]

Caption: Logical Flow of Metabolic Consequences from GLS1 Inhibition.

Quantitative Data on GLS1 Inhibitors

The efficacy of GLS1 inhibitors has been quantified in numerous preclinical models. The tables below summarize representative data for well-known inhibitors.

Table 1: In Vitro Efficacy of GLS1 Inhibitors in Cancer Cell Lines

| Compound | Cancer Type | Cell Line | IC50 | Citation |

|---|---|---|---|---|

| CB-839 | Ovarian Clear Cell Carcinoma (ARID1A-mutant) | RMG1 | <10 nM (significantly lower than wild-type) | [10] |

| BPTES | Pancreatic Cancer | P198 | Growth inhibition observed | [8] |

| CB-839 + Metformin | Osteosarcoma | MG63.3, 143B | Synergistic reduction in cell growth |[11] |

Table 2: In Vivo Effects of GLS1 Inhibitors on Tumor Growth

| Compound | Tumor Model | Effect | Citation |

|---|---|---|---|

| IPN60090 (IACS-6274) | Advanced Solid Tumors (Phase I Trial) | Stable disease in 17 of 20 evaluable patients | [12] |

| CB-839 | OCCC Patient-Derived Xenograft (ARID1A-mutant) | Suppressed tumor growth | [10] |

| BPTES (nanoparticle) | Pancreatic Ductal Adenocarcinoma (Orthotopic) | Partial tumor reduction | [8] |

| CB-839 + Metformin | Osteosarcoma (Metastatic Model) | Reduction in primary tumor growth and metastasis |[11] |

Table 3: Pharmacodynamic & Metabolic Changes Upon GLS1 Inhibition In Vivo

| Compound | Model / Patient Cohort | Analyte | Change | Citation |

|---|---|---|---|---|

| IPN60090 (IACS-6274) | Advanced Solid Tumor Patients | Glutamate:Glutamine ratio in PBMCs | >82% inhibition at efficacious doses | [12] |

| BPTES (nanoparticle) | Pancreatic Tumors | Glutamate Production | Upregulation via Glutaminase II pathway | [8] |

| CB-839 + Metformin | Osteosarcoma Tumors | Mitochondrial Respiration | Reduced |[11] |

Key Experimental Protocols

Studying the effects of GLS1 inhibitors requires a multi-faceted approach combining cell biology, biochemistry, and in vivo models.

1. Cell Proliferation and Viability Assays

-

Objective: To determine the anti-proliferative effect of the GLS1 inhibitor.

-

Methodology:

-

Cell Culture: Cancer cell lines (e.g., 143B Osteosarcoma) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[11]

-

Treatment: Cells are seeded in 96-well plates and treated with a dose range of the GLS1 inhibitor (e.g., CB-839), a combination agent (e.g., metformin), or vehicle control for 24-72 hours.[11]

-

Quantification: Cell viability is assessed using assays such as the MTS assay, which measures the reduction of a tetrazolium compound by metabolically active cells into a colored formazan product, quantified by absorbance at a specific wavelength (e.g., 490 nm).

-

Analysis: IC50 values are calculated by plotting the percentage of viable cells against the log of the inhibitor concentration.

-

2. Stable Isotope-Resolved Metabolomics (SIRM)

-

Objective: To trace the metabolic fate of glutamine and identify compensatory metabolic pathways.

-

Methodology:

-

In Vivo Model: Patient-derived orthotopic tumor models (e.g., pancreatic cancer) are established in immunodeficient mice.[8]

-

Treatment: Mice receive treatment with the GLS1 inhibitor (e.g., BPTES encapsulated in nanoparticles) or a vehicle control.[8]

-

Isotope Infusion: Following treatment, mice are infused with a stable isotope-labeled nutrient, such as [¹³C₅, ¹⁵N₂]-glutamine, to trace its metabolism in vivo.[8]

-

Sample Collection: Tumors are harvested at specified time points, flash-frozen, and metabolites are extracted.

-

Analysis: Metabolite extracts are analyzed by mass spectrometry (MS) to measure the incorporation of the heavy isotopes into downstream metabolites (e.g., glutamate, α-KG, TCA cycle intermediates).

-

Interpretation: The labeling patterns reveal the activity of different metabolic pathways. A decrease in ¹³C-labeled glutamate and an increase in glutamate produced through an alternative pathway would indicate a compensatory response.[8]

-

Caption: General Experimental Workflow for Evaluating a GLS1 Inhibitor.

3. In Vivo Xenograft/PDX Studies

-

Objective: To evaluate the anti-tumor efficacy and pharmacodynamics of the inhibitor in a living organism.

-

Methodology:

-

Model Establishment: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically into immunodeficient mice.

-

Treatment: Once tumors are established, mice are randomized into treatment groups and administered the GLS1 inhibitor (e.g., via oral gavage) and/or combination agents daily.[6][13]

-

Efficacy Measurement: Tumor volume is measured regularly (e.g., with calipers). Animal survival is also monitored.

-

Pharmacodynamic (PD) Analysis: At the end of the study, tumors and blood samples can be collected to measure target engagement, such as the ratio of glutamate to glutamine, to confirm the inhibitor reached its target and had the intended biological effect.[12]

-

Conclusion and Future Perspectives

Inhibitors of GLS1, such as Telaglenastat and IPN60090, effectively induce metabolic stress in glutamine-addicted tumors by disrupting TCA cycle anaplerosis and redox homeostasis.[4][13] This targeted approach has shown promise in preclinical models and early-phase clinical trials, particularly in biomarker-selected patient populations.[10][12]

However, the metabolic plasticity of cancer cells presents a significant challenge, with tumors often developing resistance by activating compensatory pathways.[2][9] This highlights the critical need for rational combination therapies. Synergistic effects have been observed when combining GLS1 inhibitors with agents targeting other metabolic pathways (e.g., metformin) or other cellular processes like DNA repair (e.g., PARP inhibitors).[2][11] Future research will focus on elucidating further resistance mechanisms, identifying robust predictive biomarkers, and optimizing combination strategies to fully exploit the therapeutic potential of targeting glutamine metabolism in cancer.

References

- 1. What are GLS inhibitors and how do they work? [synapse.patsnap.com]

- 2. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glutaminase 1 inhibitors: Therapeutic potential, mechanisms of action, and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]

- 6. Targeting glutaminase1 and synergizing with clinical drugs achieved more promising antitumor activity on multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Upregulation of the Glutaminase II Pathway Contributes to Glutamate Production upon Glutaminase 1 Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of GLS1 and ASCT2 Synergistically Enhances the Anticancer Effects in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ascopubs.org [ascopubs.org]

- 13. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Functional Analysis of the GLS1 Inhibitor-6 Binding Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional analysis of the binding site of Glutaminase 1 (GLS1) Inhibitor-6, a potent and selective inhibitor of the kidney-type glutaminase (GLS1). This document delves into the molecular interactions governing inhibitor binding, the functional consequences of GLS1 inhibition in cancer cells, and detailed protocols for relevant experimental assays.

Introduction to Glutaminase 1 (GLS1) as a Therapeutic Target

Glutaminase 1 is a mitochondrial enzyme that plays a pivotal role in cancer cell metabolism. It catalyzes the hydrolysis of glutamine to glutamate, a key step in glutaminolysis. This process provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, as well as nitrogen for the synthesis of nucleotides and amino acids.[1] Many tumors exhibit a strong dependence on glutamine metabolism for their rapid growth and proliferation, a phenomenon often referred to as "glutamine addiction".[2]

The expression of GLS1 is frequently upregulated in a variety of cancers and is associated with poor prognosis.[3] This dependency on GLS1 makes it an attractive therapeutic target for the development of novel anti-cancer agents. GLS1 inhibitors aim to disrupt cancer cell metabolism, leading to reduced proliferation and increased apoptosis.[4]

GLS1 Inhibitor-6 (also known as Compound 24y) is an orally active, potent, and selective inhibitor of GLS1 with an IC50 of 68 nM. It demonstrates over 220-fold selectivity for GLS1 compared to its isoform, GLS2. Preclinical studies have shown that this compound exhibits significant anti-tumor activity and induces apoptosis in cancer cells.

Structural Analysis of the GLS1 Inhibitor Binding Site

While a crystal structure of GLS1 in complex with Inhibitor-6 is not publicly available, structural studies of GLS1 with other allosteric inhibitors, such as CB-839 and various macrocyclic compounds, provide significant insights into the inhibitor binding pocket. These inhibitors bind to an allosteric site at the interface of the GLS1 tetramer, rather than the active site where glutamine binds.[3][5] This allosteric inhibition is a key feature that contributes to the high selectivity of these compounds.

The allosteric binding pocket is a druggable pocket formed by the dimerization and tetramerization of GLS1 subunits. Key residues from different subunits contribute to the formation of this pocket, and the binding of inhibitors stabilizes an inactive conformation of the enzyme.[5]

Key Features of the Allosteric Binding Site (inferred from related inhibitor complexes):

-

Hydrophobic Interactions: The pocket is lined with several hydrophobic residues that interact with the aromatic and aliphatic moieties of the inhibitors.

-

Hydrogen Bonding: Specific amino acid residues within the pocket form critical hydrogen bonds with the inhibitor, anchoring it in place.

-

Shape Complementarity: The overall shape and volume of the inhibitor are crucial for a snug fit within the allosteric pocket, contributing to high binding affinity.

The crystal structure of human GLS1 in complex with a macrocyclic inhibitor (PDB ID: 6LOX) reveals a unique binding mode within the allosteric site, providing a scaffold for the rational design of new inhibitors.[5][6] Similarly, the structure with CB-839 (a well-characterized GLS1 inhibitor) further elucidates the key interactions necessary for potent inhibition.[7]

Functional Analysis of GLS1 Inhibition

Inhibition of GLS1 by compounds like Inhibitor-6 has profound effects on cancer cell physiology, primarily through the disruption of glutamine metabolism.

Key Functional Consequences of GLS1 Inhibition:

-

Metabolic Reprogramming: GLS1 inhibition leads to a decrease in glutamate and downstream metabolites, impairing the TCA cycle and the production of biosynthetic precursors.[8]

-

Induction of Oxidative Stress: The production of the antioxidant glutathione is dependent on glutamate. By depleting the glutamate pool, GLS1 inhibitors can increase the levels of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[4]

-

Modulation of Signaling Pathways: GLS1 activity is intertwined with key oncogenic signaling pathways.

-

c-Myc Signaling: A positive feedback loop exists between GLS1 and the oncoprotein c-Myc. c-Myc promotes the transcription of GLS1, while GLS1 activity, in turn, stabilizes c-Myc protein.[9][10][11] Inhibition of GLS1 can, therefore, lead to the destabilization and degradation of c-Myc.[9][10]

-

Wnt/β-catenin Signaling: GLS1 has been implicated in the regulation of cancer stem cell properties through pathways such as the Wnt/β-catenin signaling cascade. Inhibition of GLS1 can suppress the stemness of cancer cells.

-

Quantitative Data on GLS1 Inhibitors

The following tables summarize key quantitative data for this compound and other notable GLS1 inhibitors for comparative purposes.

| Inhibitor | IC50 (nM) | Selectivity (vs. GLS2) | Cell Line | Reference(s) |

| This compound | 68 | >220-fold | Not specified | MedChemExpress, Ace Therapeutics |

| CB-839 | 60 | >1000-fold | Recombinant GAC | [12] |

| Macrocyclic Inhibitor (LL202) | 6 | Not specified | Recombinant GAC | [5][6] |

| Inhibitor | Binding Affinity (Kd) | Method | Reference(s) |

| Macrocyclic Inhibitor (LL202) | 24 nM | SPR | [5][6] |

| Macrocyclic Inhibitor (LL202) | 37 nM | ITC | [5][6] |

| CB-839 | 106 nM | SPR | [7] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of GLS1 inhibitors. While the specific protocols for Inhibitor-6 are not publicly available, these represent standard and widely accepted procedures in the field.

GLS1 Enzyme Inhibition Assay (Dual-Coupled Enzyme Assay)

This assay measures the enzymatic activity of GLS1 by coupling the production of glutamate to a detectable signal.

Principle: GLS1 converts glutamine to glutamate. Glutamate dehydrogenase (GDH) then converts glutamate to α-ketoglutarate, in a reaction that reduces NAD+ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.

Materials:

-

Recombinant human GLS1 (GAC isoform)

-

L-glutamine

-

Glutamate Dehydrogenase (GDH)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM KCl, 1 mM DTT)

-

Test inhibitors (e.g., this compound) dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, GDH, and L-glutamine.

-

Add a small volume of the test inhibitor at various concentrations (typically in DMSO, with a final DMSO concentration of <1%) to the wells of the microplate. Include a vehicle control (DMSO only).

-

Add the recombinant GLS1 enzyme to initiate the reaction.

-

Immediately measure the absorbance at 340 nm at time zero.

-

Incubate the plate at 37°C and take kinetic readings of the absorbance at 340 nm every minute for 15-30 minutes.

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of GLS1 inhibitors on the proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

-

96-well cell culture plate

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a desired period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the IC50 for cell proliferation.[13]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to visualize key pathways and workflows related to GLS1 inhibition.

Caption: Glutaminolysis pathway and the point of intervention for this compound.

Caption: The positive feedback loop between GLS1 and c-Myc in cancer cells.

Caption: A generalized experimental workflow for screening and identifying GLS1 inhibitors.

References

- 1. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutaminase 1 inhibitors: Therapeutic potential, mechanisms of action, and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rcsb.org [rcsb.org]

- 7. researchgate.net [researchgate.net]

- 8. What are GLS inhibitors and how do they work? [synapse.patsnap.com]

- 9. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Cutting Edge of Cancer Therapy: Disrupting Redox Homeostasis with GLS1 Inhibition

A Technical Guide for Researchers and Drug Development Professionals

The relentless proliferation of cancer cells is intrinsically linked to their ability to reprogram metabolic pathways to meet the high energetic and biosynthetic demands of rapid growth. One such critical pathway is glutaminolysis, initiated by the enzyme glutaminase 1 (GLS1). The inhibition of GLS1 has emerged as a promising therapeutic strategy, primarily due to its profound impact on the delicate redox balance within cancer cells. This guide delves into the core mechanisms by which GLS1 inhibitors disrupt cancer cell redox homeostasis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

The Central Role of GLS1 in Cancer Cell Metabolism and Redox Defense

Cancer cells exhibit an increased dependence on glutamine, a phenomenon often termed "glutamine addiction."[1] GLS1 catalyzes the conversion of glutamine to glutamate, a pivotal step that fuels various cellular processes.[1] Glutamate serves as a precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant, and also contributes to the production of NADPH, a key reducing equivalent.[2][3] Together, GSH and NADPH form a robust antioxidant system that neutralizes harmful reactive oxygen species (ROS), byproducts of accelerated metabolism.[3][4] By maintaining redox homeostasis, this system protects cancer cells from oxidative stress-induced damage and programmed cell death.[4][5]

Mechanism of Action: How GLS1 Inhibitors Induce Oxidative Stress

GLS1 inhibitors, such as the clinical candidate CB-839 and the preclinical tool compound BPTES, function by blocking the catalytic activity of GLS1.[1][6] This inhibition leads to a cascade of events that ultimately disrupt the cancer cell's ability to manage oxidative stress:

-

Glutamate Depletion: Inhibition of GLS1 directly reduces the intracellular pool of glutamate.[7][8]

-

GSH Synthesis Inhibition: As glutamate is a direct precursor for GSH, its depletion impairs the synthesis of this critical antioxidant.[5][8]

-

Increased ROS Levels: With diminished GSH levels, the cell's capacity to neutralize ROS is compromised, leading to an accumulation of these damaging molecules.[8][9]

-

Induction of Cell Death: The resulting state of severe oxidative stress can trigger various forms of programmed cell death, including apoptosis and ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[4][8][10]

The disruption of redox balance by GLS1 inhibitors represents a promising strategy to overcome the resistance of some cancers to conventional therapies.[4][11]

Quantitative Impact of GLS1 Inhibition on Redox Homeostasis

The following table summarizes the quantitative effects of GLS1 inhibitors on key markers of redox homeostasis in various cancer cell lines.

| Cell Line | Inhibitor | Concentration | Effect on ROS Levels | Effect on GSH Levels | Citation |

| HUVECs | DON | 20µM | Increase | Not Reported | [12] |

| HUVECs | BPTES | 20µM | Increase | Not Reported | [12] |

| HUVECs | CB-839 | 20µM | Increase | Not Reported | [12] |

| NSCLC | BPTES | Not Specified | ~20% Increase | No significant change | [13] |

| Th17 Cells | CB-839 | Not Specified | Increase | Decrease | [14] |

| Hepatocellular Carcinoma | 968 | Not Specified | Not Reported | Decrease | [3] |

Note: The table reflects the data available in the provided search results. A more comprehensive quantitative summary would require a broader literature review.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the intricate relationships between GLS1 inhibition and cellular redox state, the following diagrams have been generated using the DOT language.

Signaling Pathway of GLS1 Inhibition Leading to Oxidative Stress

Caption: GLS1 inhibition blocks glutamate production, leading to GSH depletion, ROS accumulation, and subsequent cell death.

Experimental Workflow for Assessing Redox Status

Caption: A typical workflow for evaluating the impact of GLS1 inhibitors on cellular redox homeostasis.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the impact of GLS1 inhibitors on cancer cell redox homeostasis, based on common laboratory practices.

Cell Culture and Treatment

-

Cell Seeding: Plate cancer cells of interest in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or metabolite analysis) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2 in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

-